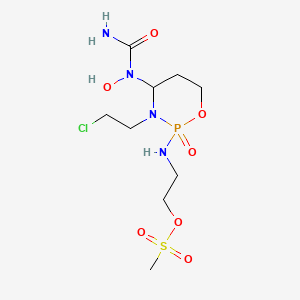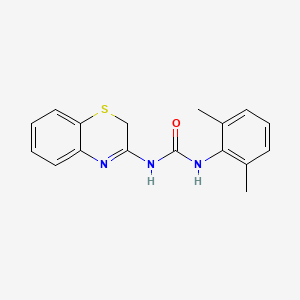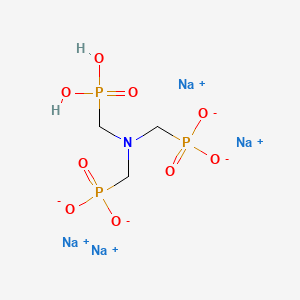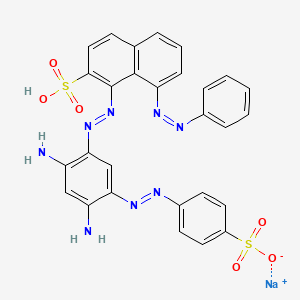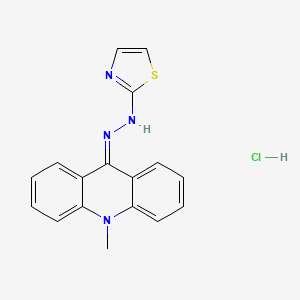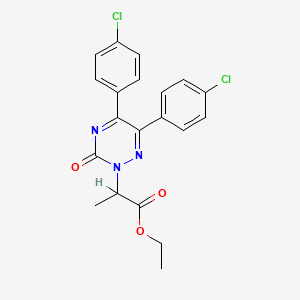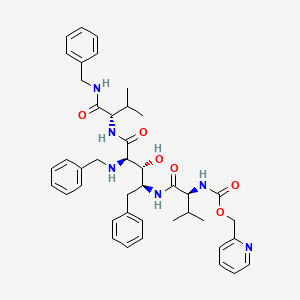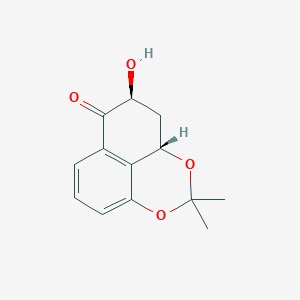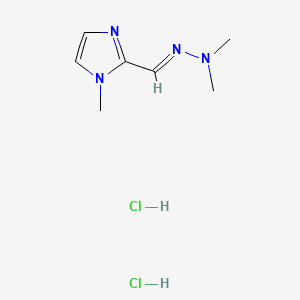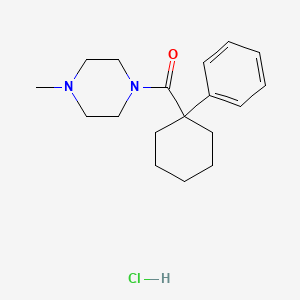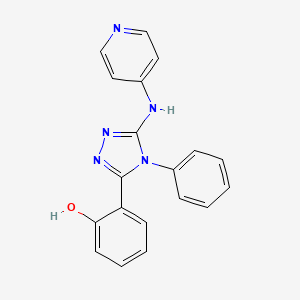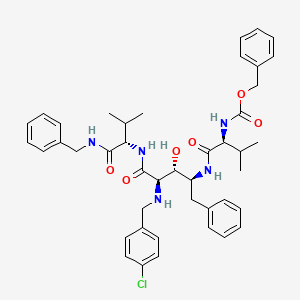
beta-D-Glucopyranoside, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl, tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Glucopyranoside, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl, tetraacetate: is a complex organic compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranoside, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl, tetraacetate typically involves multiple steps:
Formation of the Glucopyranoside Moiety: This step involves the glycosylation of a suitable acceptor with a glucosyl donor under acidic or enzymatic conditions.
Introduction of the Cyclohexenyl Group: The cyclohexenyl group can be introduced through a series of reactions, including cyclization and functional group transformations.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the tetraacetate derivative. This is typically achieved using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Beta-D-Glucopyranoside, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl, tetraacetate can undergo various chemical reactions, including:
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield the corresponding sugar and aglycone.
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule into smaller fragments.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glycosidases).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Glucose and the corresponding aglycone.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted glucopyranosides with different functional groups.
Applications De Recherche Scientifique
Beta-D-Glucopyranoside, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl, tetraacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of beta-D-Glucopyranoside, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl, tetraacetate involves its interaction with specific molecular targets. The glucopyranoside moiety can be recognized by glycosidases, leading to hydrolysis and release of the active aglycone. The aglycone can then interact with various cellular pathways, potentially modulating biological activities such as inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl beta-D-glucopyranoside: A simpler glycoside with a single methyl group.
Ethyl beta-D-glucopyranoside: Similar structure with an ethyl group instead of the cyclohexenyl group.
Octyl beta-D-glucopyranoside: Contains a longer alkyl chain, used as a non-ionic detergent.
Uniqueness
Beta-D-Glucopyranoside, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl, tetraacetate is unique due to the presence of the cyclohexenyl group and the tetraacetate moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
84582-23-0 |
|---|---|
Formule moléculaire |
C24H36O10 |
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-(hydroxymethyl)-6-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]oxan-3-yl] acetate |
InChI |
InChI=1S/C24H36O10/c1-13-8-10-18(11-9-13)23(6,7)24(33-17(5)29)22(32-16(4)28)21(31-15(3)27)20(30-14(2)26)19(12-25)34-24/h8,18-22,25H,9-12H2,1-7H3/t18?,19-,20-,21+,22-,24+/m1/s1 |
Clé InChI |
AZYGIDZBEIFRCW-IGHKMCEWSA-N |
SMILES isomérique |
CC1=CCC(CC1)C(C)(C)[C@@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1=CCC(CC1)C(C)(C)C2(C(C(C(C(O2)CO)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


